![molecular formula C20H31N3O B10977320 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B10977320.png)
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide
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Overview
Description
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of a pyrazole ring and an adamantane moiety, which contribute to its unique chemical and biological properties. The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a versatile scaffold in medicinal chemistry.
Preparation Methods
The synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Adamantane Moiety: The adamantane carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide can be compared with other similar compounds:
N-[(1-Methyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
This compound: This compound has a similar structure but with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and adamantane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H31N3O |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide |
InChI |
InChI=1S/C20H31N3O/c1-5-23-14(3)18(13(2)21-23)12-22(4)19(24)20-9-15-6-16(10-20)8-17(7-15)11-20/h15-17H,5-12H2,1-4H3 |
InChI Key |
QUGKGYLCMQVVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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